2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide features a phthalimide (isoindole-1,3-dione) core linked via an acetamide bridge to a 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline moiety. This structure combines a rigid bicyclic phthalimide system, known for its electron-withdrawing properties and role in enzyme inhibition (e.g., phosphodiesterase inhibitors), with a tetrahydroquinoline-sulfonyl group that may enhance solubility and receptor binding.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-2-12-31(29,30)25-11-5-6-15-9-10-16(13-19(15)25)23-20(26)14-24-21(27)17-7-3-4-8-18(17)22(24)28/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGPPLRPSIJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the isoindoline and tetrahydroquinoline intermediates, followed by their coupling through acylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Overview
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic molecule notable for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. Its unique structural features facilitate interactions with various biological targets, making it a subject of interest for therapeutic development.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural complexity allows for the modulation of various biological pathways, making it a candidate for drug development. Studies have indicated its potential in treating conditions such as cancer and neurodegenerative diseases due to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Biological Studies
In biological research, this compound serves as a valuable tool for understanding interactions with enzymes and receptors. It can be used to probe biochemical pathways and molecular mechanisms, providing insights into cellular processes.
Chemical Biology
The compound's unique properties enable it to act as a probe in chemical biology studies. Researchers utilize it to explore the dynamics of biochemical interactions and the effects of specific molecular modifications on biological activity.
Industrial Applications
Beyond academic research, there are potential industrial applications for this compound. It may be utilized in the development of novel materials or as a precursor for synthesizing other complex molecules.
Case Studies and Research Findings
Recent studies have highlighted the anticancer properties of compounds similar to this one. For example:
- Cell Line Studies : Derivatives have shown inhibitory effects on breast cancer cell lines (MCF7) with IC50 values in the micromolar range.
These findings underscore the potential therapeutic applications of this compound within oncology and other fields.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols, including sulfonation of tetrahydroquinoline and amide coupling, contrasting with triazole derivatives prepared via click chemistry () .
- Pharmacological Potential: The phthalimide-sulfonamide combination in the target compound may offer dual functionality: enzyme inhibition (via phthalimide) and enhanced solubility/binding (via sulfonamide). Analogues with simpler substituents (e.g., ethyl in ) lack this synergy .
- Spectroscopic Signatures : IR spectra of similar compounds show C=O stretches at 1670–1680 cm⁻¹ (phthalimide) and S=O stretches at 1150–1250 cm⁻¹ (sulfonamide), aiding structural validation .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is an organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive analysis of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isoindoline moiety : Known for various biological activities.
- Tetrahydroquinoline ring : Associated with neuroprotective and anti-inflammatory effects.
- Propane sulfonamide group : Enhances solubility and may contribute to biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in key biological pathways. The binding of the compound to these targets can lead to modulation of their activity, resulting in various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar isoindoline structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : The tetrahydroquinoline component is linked to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The presence of the sulfonamide group may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds or derivatives:
| Study | Findings |
|---|---|
| Binda et al. (2015) | Demonstrated that isoindoline derivatives exhibit selective inhibition of monoamine oxidases (MAO A and B), suggesting potential for treating mood disorders. |
| Obniska et al. (2016) | Reported anticonvulsant activity in similar dioxo compounds, indicating potential use in epilepsy treatment. |
| Li et al. (2015) | Highlighted the importance of structural modifications in enhancing the efficacy and selectivity of isoindoline-based drugs. |
Comparative Analysis with Similar Compounds
The biological activity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can be compared with other related compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-(1,3-dioxoisoindol-2-yl)propanal | Anticancer | Simpler structure without sulfonamide group |
| 1,3-Dioxoisoindole derivatives | Neuroprotective | Varied substitution patterns affecting activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction conditions be adjusted to improve yield?
- Methodology : Begin with a nucleophilic substitution or coupling reaction between the isoindole-1,3-dione moiety and the propane-1-sulfonyl-tetrahydroquinoline precursor. Use catalysts like EDCI/HOBt for amide bond formation. Optimize solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) and temperature (60–80°C for kinetic control). Monitor purity via HPLC and adjust stoichiometric ratios (1:1.2 for limiting reagents). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Employ ¹H/¹³C NMR to confirm substituent positions and stereochemistry, focusing on sulfonyl group signals (δ 3.0–3.5 ppm for CH₂-SO₂) and isoindole-dione carbonyl peaks (δ 165–170 ppm). FT-IR validates functional groups (C=O at ~1700 cm⁻¹, SO₂ at ~1350/1150 cm⁻¹). HRMS ensures molecular weight accuracy (±2 ppm). For crystallinity analysis, use X-ray diffraction (as in ’s terphenyl analog) to resolve spatial arrangements .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology : Conduct in vitro assays targeting pathways relevant to its structural analogs (e.g., kinase inhibition or GPCR modulation). Use cell viability assays (MTT or ATP-lite) at 1–100 µM concentrations. Compare results to positive controls (e.g., staurosporine for apoptosis). Validate selectivity via counter-screens against unrelated targets (e.g., cytochrome P450 enzymes) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets or its metabolic stability?
- Methodology : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., PARP or HDACs). Apply QSAR models to correlate substituent effects (e.g., sulfonyl group electronegativity) with activity. For metabolic stability, simulate CYP450 metabolism via in silico tools (MetaSite). Cross-validate predictions with experimental microsomal assays .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (pH, serum content, cell passage number).
- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional luciferase reporter assays).
- Step 3 : Investigate off-target effects via proteome-wide profiling (e.g., thermal shift assays).
- Step 4 : Analyze structural analogs (e.g., propane-1-sulfonyl vs. benzene-sulfonyl groups in ) to isolate contributing factors .
Q. What experimental and theoretical approaches resolve crystallographic ambiguities in derivatives of this compound?
- Methodology : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/pentane). Collect X-ray data (Mo-Kα radiation, 100 K) and refine structures with SHELXL. Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Address disorder via TWINABS for multi-component crystals .
Q. How can reaction intermediates be stabilized during scale-up synthesis?
- Methodology : For air/moisture-sensitive intermediates (e.g., tetrahydroquinoline sulfonyl chloride), use Schlenk techniques under argon. Add stabilizers like BHT (0.1% w/w) to prevent radical degradation. Monitor intermediates via inline FT-IR or Raman spectroscopy for real-time adjustment of reaction parameters (e.g., cooling during exothermic steps) .
Methodological Comparison Table
| Research Objective | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | EDCI/HOBt coupling, HPLC purity tracking, solvent polarity gradients | |
| Structural Validation | ¹³C NMR, X-ray crystallography, DFT geometry optimization | |
| Biological Screening | MTT assays, SPR binding studies, cytochrome P450 counter-screens | |
| Computational Modeling | AutoDock Vina, QSAR, MetaSite metabolic simulations | |
| Data Contradiction Resolution | Orthogonal assays, proteome profiling, analog structure-activity comparisons |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
